![molecular formula C15H12O4 B1449521 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one CAS No. 593278-92-3](/img/structure/B1449521.png)
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one
Overview
Description
“4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is a chemical compound with the CAS Number: 593278-92-3 and a molecular weight of 256.26 . It has a linear formula of C15H12O4 .
Molecular Structure Analysis
The molecular structure of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” can be elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of similar compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis
The physical form of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is solid . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Anti-Alzheimer and Anti-SARS-CoV-2 Activities
This compound has been studied for its potential anti-Alzheimer and anti-SARS-CoV-2 activities . The study was based on fluorescence behavior and molecular docking . The binding affinities of the examined ligands for Alzheimer receptors (AChE/1EVE, BChE/1POI, and BACE-1/3RTH) as well as coronavirus main protease (SARS-CoV-2 Mpro/6Y84) were estimated . Results showed that all studied molecules can interact with all four proteins effectively and can act as promising leads for further research studies .
Photophysical Properties
The photophysical properties of this compound were estimated using solvatochromic shift methods . This study was conducted at room temperature, using absorption and fluorescence spectroscopy techniques . With increasing solvent polarity, a bathochromic shift is observed in the absorption and fluorescence spectra of these compounds .
Antioxidant Efficacy
The compound’s antioxidant efficacy was assessed via DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging activity tests .
Preliminary Antitumor Activity
Preliminary antitumor activity was assessed by MTT (3-[4, 5-dimethylthiazol-2-yl]-2,5diphenyl tetrazolium bromide) test against MCF-7 and HeLa cancer cell lines .
Antibacterial Activity
The compound showed antibacterial activity against Haemophilus influenzae, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia using a disk diffusion technique .
Anti-infective Agent
Cell cycle analysis showed that this compound arrested the cell cycle at the S and G2/M phase in Candida albicans . Thus, it may have potential as an anti-infective agent in human microbial infections .
Aminolysis of 4-hydroxycoumarin
An efficient and simple procedure for the aminolysis of 4-hydroxycoumarin (1) and 4-hydroxy-6-methyl-2-pyrone (2) offers significant preparative advantages over the existing methods .
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,17H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOPUCVSSJIIN-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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